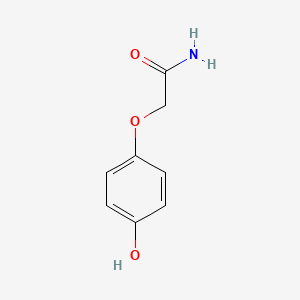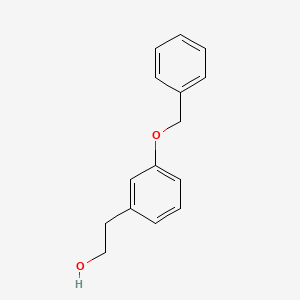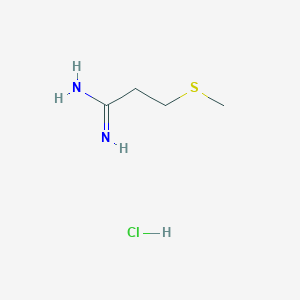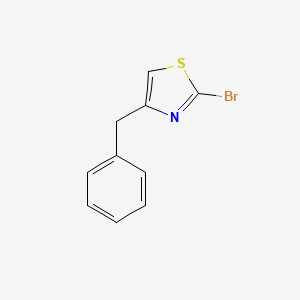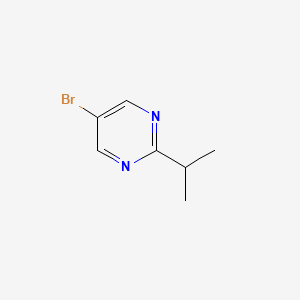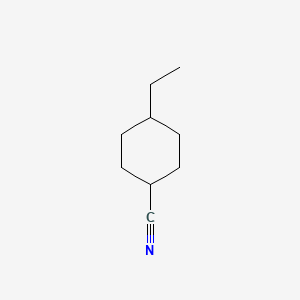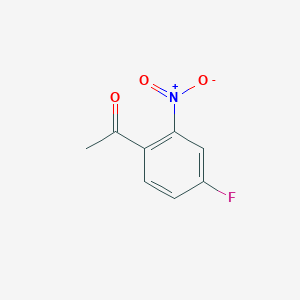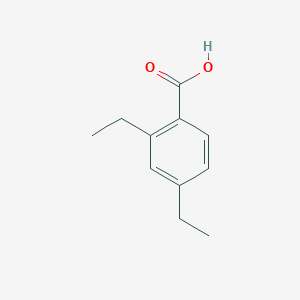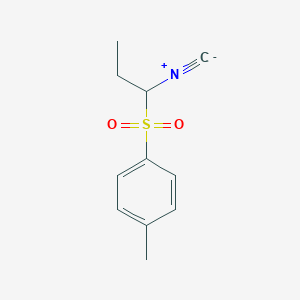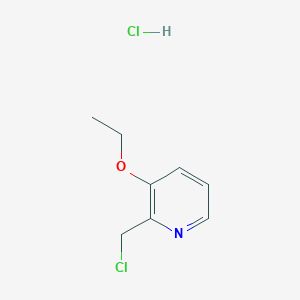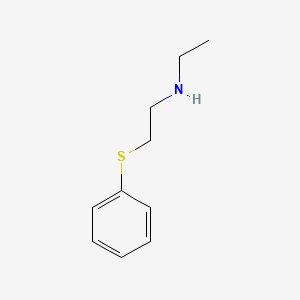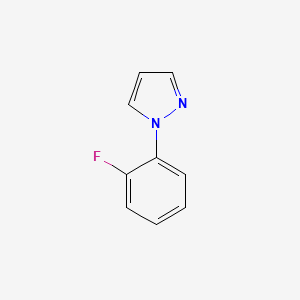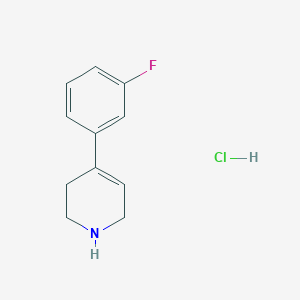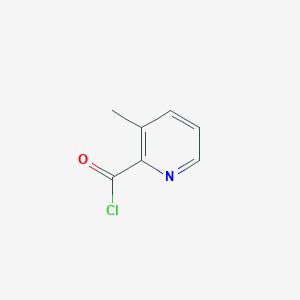
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine" is a derivative of the 1,2,4-oxadiazole and piperidine chemical families. These compounds are known for their biological activities and have been the subject of various studies to synthesize and analyze their properties and potential applications, particularly in the field of medicinal chemistry. The 1,3,4-oxadiazole moiety, a close relative to the 1,2,4-oxadiazole, has been incorporated into various compounds that have shown a range of biological activities, including antimicrobial and antiproliferative properties .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks such as benzenesulfonyl chloride or esters, which are then converted into more complex structures like carbohydrazides, thiols, and ultimately the desired oxadiazole derivatives . For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of a compound with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involves the conversion of organic acids into esters, hydrazides, and thiols, followed by a reaction with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using modern spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. Crystallographic studies, including single-crystal X-ray diffraction, are also employed to determine the precise arrangement of atoms within the crystal lattice and to analyze intermolecular interactions such as hydrogen bonding . Computational methods like density functional theory (DFT) calculations can provide insights into the reactive sites and the electrophilic or nucleophilic nature of the molecules .
Chemical Reactions Analysis
The chemical reactivity of the 1,2,4-oxadiazole derivatives is influenced by the presence of the oxadiazole ring. For example, 3-methyl-4H-[1,2,4]-oxadiazol-5-one has been used as a versatile protected acetamidine in various synthetic sequences, demonstrating stability under acidic or basic conditions and against common organic synthesis reagents. The protected group can be removed by mild reduction or alkaline hydrolysis to yield free acetamidine or hydroxyl amidine, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of the oxadiazole ring and various substituents can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, such as their antimicrobial and antiproliferative effects, is also a significant aspect of their chemical properties. For instance, the antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new tubulin inhibitor chemotype, with studies confirming their mechanism of action through biochemical assays . Additionally, the antimicrobial activity of related oxadiazole derivatives has been explored, with some compounds exhibiting strong activity against various microbial strains .
科学的研究の応用
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : Derivatives of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine have been synthesized and found to exhibit strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesis of these compounds involves structural modifications that enhance their antimicrobial efficacy (Krolenko, Vlasov, & Zhuravel, 2016). Similarly, N-substituted derivatives have also shown moderate to strong antibacterial activity, suggesting their potential in developing new antibacterial agents (Khalid et al., 2016).
- Antifungal Activity : Certain 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine derivatives have demonstrated significant antifungal activity. For instance, compounds synthesized through cyclization of 4-benzotriazol-2-yl-piperidin showed notable antifungal activity, highlighting their potential as antifungal agents (Vankadari et al., 2013).
Antiproliferative and Tubulin Inhibition
- Antiproliferative Agents : Research has identified a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. These compounds have demonstrated potency in antiproliferative assays, indicating their potential in cancer therapy (Krasavin et al., 2014).
Receptor Agonist and Drug Synthesis
- Receptor Agonist Applications : Derivatives of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine have been evaluated for their selectivity and orientation in the GABA binding site, aiming to develop alpha subunit selective compounds for treating various disorders (Jansen et al., 2008).
- Drug Synthesis : Compounds with the 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine motif have been involved in the synthesis of potential antibacterial drugs. This includes the creation of novel heterocycles that show promise as antibacterial agents, suggesting their applicability in drug development (Iqbal et al., 2017).
将来の方向性
The future directions for the research and development of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine” could involve further exploration of its pharmacological properties and potential therapeutic applications . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
特性
IUPAC Name |
3-methyl-5-piperidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMLRNNEACWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

